4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.32 g/mol . This compound features a bromine atom, a phenyl benzoate group, and a carbohydrazonoyl linkage, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 3-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 3-methylphenoxyacetyl chloride.
Hydrazone Formation: The phenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Benzoate Formation: Finally, the brominated hydrazone is esterified with benzoic acid or its derivatives under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenoxy group, in particular, may confer distinct properties compared to its analogs, affecting its solubility, stability, and biological activity .
Properties
CAS No. |
765277-35-8 |
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Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-6-5-9-20(12-16)29-15-22(27)26-25-14-18-13-19(24)10-11-21(18)30-23(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
CXDLKDYSVNDPSX-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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